molecular formula C21H41N7O12 B14786125 Abiocine; DHSM; DST

Abiocine; DHSM; DST

Cat. No.: B14786125
M. Wt: 583.6 g/mol
InChI Key: ASXBYYWOLISCLQ-YIPNGZDRSA-N
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Description

Dihydrostreptomycin is a derivative of streptomycin, belonging to the aminoglycoside class of antibiotics. It is known for its bactericidal properties and was primarily used in the treatment of tuberculosis. The compound acts by binding to the bacterial ribosome, leading to the synthesis of defective proteins and ultimately causing bacterial cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydrostreptomycin is synthesized through the reduction of streptomycin. The reduction process involves the use of hydrogen gas in the presence of a palladium catalyst. This reaction converts the aldehyde group in streptomycin to a hydroxyl group, resulting in dihydrostreptomycin .

Industrial Production Methods: Industrial production of dihydrostreptomycin typically involves fermentation processes using the bacterium Streptomyces griseus. The fermentation medium often contains glucose and soyabean meal, which provide the necessary nutrients for bacterial growth and antibiotic production. The fermentation process is followed by extraction and purification steps to isolate dihydrostreptomycin .

Chemical Reactions Analysis

Types of Reactions: Dihydrostreptomycin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Dihydrostreptomycin can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: As mentioned earlier, the reduction of streptomycin to dihydrostreptomycin involves hydrogen gas and a palladium catalyst.

    Substitution: Substitution reactions can occur at the amino groups of dihydrostreptomycin, often using reagents like acyl chlorides or sulfonyl chlorides.

Major Products: The major products formed from these reactions include various derivatives of dihydrostreptomycin, which may have altered biological activities .

Scientific Research Applications

Dihydrostreptomycin has been extensively studied for its applications in various fields:

    Chemistry: It serves as a model compound for studying aminoglycoside antibiotics and their interactions with bacterial ribosomes.

    Biology: Research on dihydrostreptomycin has provided insights into bacterial resistance mechanisms and the role of ribosomal proteins in protein synthesis.

    Medicine: Although its use in humans has been limited due to ototoxicity, dihydrostreptomycin has been used in veterinary medicine to treat bacterial infections in animals.

    Industry: The compound is used in the agricultural industry to control bacterial diseases in crops and honeybees

Mechanism of Action

Dihydrostreptomycin exerts its effects by binding to the S12 protein in the bacterial 30S ribosomal subunit. This binding interferes with the initiation complex between the mRNA and the bacterial ribosome, leading to the synthesis of defective, nonfunctional proteins. The result is the death of the bacterial cell. The compound is actively transported across the bacterial cell membrane, and its interaction with the ribosome is irreversible .

Comparison with Similar Compounds

    Streptomycin: The parent compound of dihydrostreptomycin, also an aminoglycoside antibiotic, but with higher toxicity.

    Gentamicin: Another aminoglycoside antibiotic with a broader spectrum of activity but different side effect profiles.

    Neomycin: Similar in structure and function but primarily used topically due to its toxicity when administered systemically.

Uniqueness: Dihydrostreptomycin is unique in its reduced toxicity compared to streptomycin, making it a preferable choice in certain applications. its use has been limited due to the development of bacterial resistance and its ototoxic effects .

Properties

Molecular Formula

C21H41N7O12

Molecular Weight

583.6 g/mol

IUPAC Name

2-[3-(diaminomethylideneamino)-4-[(4R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine

InChI

InChI=1S/C21H41N7O12/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28)/t5?,6?,7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,21-/m1/s1

InChI Key

ASXBYYWOLISCLQ-YIPNGZDRSA-N

Isomeric SMILES

CC1[C@@](C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O

Origin of Product

United States

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